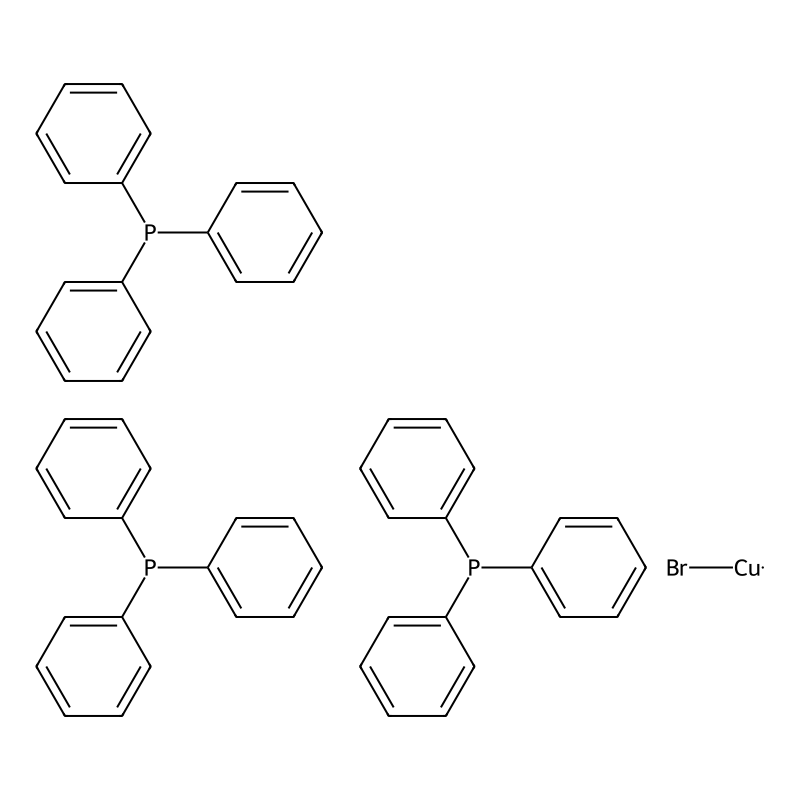

Bromotris(triphenylphosphine)copper(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Bromotris(triphenylphosphine)copper(I) acts as a catalyst in numerous organic synthesis reactions. Its ability to activate various starting materials and facilitate bond formation makes it valuable for synthesizing various organic compounds, including:

- Aryl halides: These are organic compounds containing a carbon-halogen bond (C-X). Bromotris(triphenylphosphine)copper(I) can catalyze the conversion of arylboronic acids or esters to corresponding aryl bromides, chlorides, or iodides. Source: Journal of the American Chemical Society

- Aryl ethers: These are organic compounds with an ether linkage (C-O-C). Bromotris(triphenylphosphine)copper(I) can catalyze the coupling of aryl halides with various alcohols to form aryl ethers. Source: Tetrahedron Letters)

- Polymers: Bromotris(triphenylphosphine)copper(I) can participate in controlled radical polymerization (CRP) techniques, allowing for the synthesis of well-defined polymers with specific properties. Source: Macromolecules

- Dyes: Bromotris(triphenylphosphine)copper(I) finds application in the synthesis of various dyes, including azo dyes and conjugated polymers with specific light-absorbing properties. Source: Dyes and Pigments)

Materials Science:

Bromotris(triphenylphosphine)copper(I) plays a role in the development of new materials with specific functionalities. Some examples include:

- Nanoparticles: Bromotris(triphenylphosphine)copper(I) can be used in the synthesis of various metallic nanoparticles, including copper, gold, and silver nanoparticles. These nanoparticles have potential applications in catalysis, electronics, and biomedicine. Source: Journal of Materials Chemistry

- Fuel cells: Bromotris(triphenylphosphine)copper(I) can be employed in the development of new catalysts for fuel cells, which are devices that convert chemical energy into electrical energy. Source: International Journal of Hydrogen Energy:

- Solar cells: Bromotris(triphenylphosphine)copper(I) may be used in the development of organic solar cells, which are devices that convert sunlight into electricity. Source: Journal of Materials Science

Biochemistry:

Bromotris(triphenylphosphine)copper(I) can serve as a model system for studying fundamental biochemical processes, including:

- Enzyme kinetics: The study of enzyme reaction rates and mechanisms can be aided by using Bromotris(triphenylphosphine)copper(I) as a model complex to understand how metal ions interact with biological molecules. Source: Journal of Inorganic Biochemistry)

Bromotris(triphenylphosphine)copper(I) is a coordination compound with the formula . It is characterized by a copper(I) center coordinated to three triphenylphosphine ligands and one bromide ion. The compound typically appears as a white to yellow powder or crystalline solid, with a molecular weight of approximately 930.31 g/mol and a melting point ranging from 168 to 170 °C . This compound is notable for its air stability and solubility, which makes it useful in various chemical applications, including catalysis and organic synthesis.

Bromotris(triphenylphosphine)copper(I) can pose some safety hazards:

- Air and Moisture Sensitivity: The compound readily reacts with air and moisture, decomposing over time. It should be handled under inert atmosphere conditions (e.g., using a glovebox) [].

- Toxicity: Limited data exists on the specific toxicity of Bromotris(triphenylphosphine)copper(I). However, as a general precaution, it should be handled with gloves and proper personal protective equipment to avoid skin contact and inhalation.

Research indicates that bromotris(triphenylphosphine)copper(I) exhibits potential biological activity, particularly in the context of DNA interactions. Complexes derived from this compound have shown favorable binding affinities to DNA, specifically targeting the minor grooves of the DNA structure. For instance, studies have demonstrated that certain derivatives of this compound can bind effectively to DNA, suggesting potential applications in chemotherapeutics . The binding interactions are facilitated by the positioning of triphenylphosphine groups and the bromine atom, which enhances the stability and affinity of the complexes for DNA.

Bromotris(triphenylphosphine)copper(I) can be synthesized through various methods. A common approach involves the direct reaction of copper(I) bromide with triphenylphosphine in an appropriate solvent under controlled conditions. This method typically yields a high-purity product and allows for easy manipulation of reaction parameters to optimize yield . Another method includes using thiourea ligands in conjunction with the precursor bromo(tris(triphenylphosphine)copper(I)), which leads to the formation of mixed-ligand complexes with interesting properties and enhanced biological activity .

The applications of bromotris(triphenylphosphine)copper(I) span across multiple fields:

- Catalysis: It serves as an effective catalyst for various organic reactions, including coupling reactions and click chemistry.

- Materials Science: The compound has been incorporated into polymer matrices for creating reinforced composites, enhancing material properties.

- Medicinal Chemistry: Its ability to bind DNA suggests potential uses in developing new chemotherapeutic agents targeting cancer cells .

Interaction studies involving bromotris(triphenylphosphine)copper(I) have focused on its binding affinity to biomolecules such as DNA. Computational docking studies have indicated that derivatives of this compound can effectively interact with DNA minor grooves, suggesting mechanisms through which these complexes could exert biological effects. The binding constants obtained from these studies indicate strong interactions, making them suitable candidates for further development in drug design .

Bromotris(triphenylphosphine)copper(I) shares similarities with several other copper(I) complexes but exhibits unique properties due to its specific ligand arrangement and coordination environment. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bromo(cyclooctadiene)copper(I) | Mononuclear complex | Utilizes cyclooctadiene as a ligand; different reactivity profile |

| Copper(I) thiophene-2-carboxylate | Organometallic complex | Shows different biological activity; less stable than bromide complex |

| Copper(I) acetylacetonate | Coordination complex | Exhibits distinct catalytic properties; used in different synthetic pathways |

Bromotris(triphenylphosphine)copper(I) is unique due to its combination of air stability, solubility, and specific reactivity patterns that make it particularly suited for catalysis and biological applications. Its ability to form stable complexes with various ligands further enhances its versatility compared to other similar compounds.

The synthesis of bromotris(triphenylphosphine)copper(I) can be achieved through several methodologies, each offering distinct advantages depending on the desired purity, scale, and available reagents. The compound is typically obtained as a white solid with good to excellent yields under appropriate reaction conditions.

Redox-Active Precursor Systems in Copper(I) Coordination Chemistry

The most common synthetic approach employs copper(II) bromide as a redox-active precursor, which undergoes reduction in the presence of triphenylphosphine. This reduction-coordination method offers a straightforward, one-pot procedure for obtaining the desired copper(I) complex.

A particularly effective protocol involves the reaction of copper(II) bromide with triphenylphosphine in refluxing methanol. The reduction of Cu(II) to Cu(I) occurs concurrently with the coordination of triphenylphosphine ligands:

CuBr2 + 4 PPh3 → Cu(PPh3)3Br + Ph3P=O + HBrIn a typical procedure, methanol is heated to boiling, and triphenylphosphine (approximately 4 equivalents) is slowly added. After complete dissolution of the phosphine, copper(II) bromide is added in portions, resulting in the formation of a white precipitate. The reaction mixture is stirred briefly at reflux (approximately 10 minutes), cooled to room temperature, filtered, and the white residue is washed with ethanol followed by diethyl ether. This method typically yields the desired complex in about 85-87% yield.

It's worth noting that no special precautions for air exclusion are necessary during this synthesis, highlighting the inherent stability of the product toward oxidation. This represents a significant practical advantage for laboratory preparation.

Ligand Exchange Strategies for Triphenylphosphine Stabilization

Another synthetic approach involves ligand exchange reactions starting from simpler copper(I) precursors. This strategy is particularly useful for controlling the coordination environment and preparing mixed-ligand copper(I) complexes.

Costa's procedure, as referenced in the literature, involves the direct reaction of copper(I) halides with triphenylphosphine in refluxing benzene for 8-12 hours:

CuX + 3 PPh3 → [Cu(PPh3)3X] (where X = Br or Cl)This method is advantageous when starting directly from Cu(I) sources, avoiding the reduction step. However, it requires longer reaction times compared to the redox-based method.

Ligand exchange reactions can also be employed to prepare derivative complexes. For example, when bromotris(triphenylphosphine)copper(I) is treated with 4,6-dimethylpyrimidine-2-thione in dichloromethane, it forms CuBr(PPh3)2(4,6-dimethylpyrimidine-2-thione), demonstrating the lability of one triphenylphosphine ligand:

CuBr(PPh3)3 + L → CuBr(PPh3)2L + PPh3Where L represents the incoming ligand. This reactivity is essential for the complex's catalytic activity and its utility as a precursor for other copper(I) complexes.

Solvent-Mediated Recrystallization Techniques for Purity Optimization

The purity of bromotris(triphenylphosphine)copper(I) is crucial for its applications, particularly in catalysis. Various recrystallization techniques have been developed to optimize purity.

While the complex is soluble in toluene, benzene, N-methylpyrrolidone (NMP), and acetonitrile, it is insoluble in diethyl ether and ethanol. This solubility profile can be exploited for purification purposes. The crude product is typically washed with ethanol to remove unreacted copper salts and phosphine oxide byproducts, followed by washing with diethyl ether to remove any residual organic impurities.

For higher purity requirements, recrystallization from acetone or dichloromethane/hexane mixtures has been employed. The serendipitous formation of bis(triphenylphosphine)copper(I) bromide, [Cu(PPh3)2Br], during attempted ligand substitution reactions indicates the importance of controlled crystallization conditions for maintaining the desired coordination number.

Table 1 summarizes the key synthetic methods for preparing bromotris(triphenylphosphine)copper(I):

Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Bromotris(triphenylphosphine)copper(I) serves as a highly effective catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The reaction between terminal alkynes and organic azides produces 1,4-disubstituted triazoles with exceptional regioselectivity. The triphenylphosphine ligands in [Cu(PPh₃)₃Br] stabilize the copper(I) center, preventing oxidation to copper(II) and ensuring catalytic longevity. This ligand environment also enhances the complex’s solubility in nonpolar solvents, enabling homogeneous reaction conditions critical for reproducible yields [1] [5].

Key mechanistic studies reveal that the copper(I) center coordinates to the alkyne, lowering its pKa and facilitating deprotonation. The resulting copper acetylide intermediate reacts with the azide to form a six-membered cyclic transition state, culminating in triazole formation. The catalytic cycle regenerates the active copper(I) species, allowing for low catalyst loadings (typically 1–5 mol%). This efficiency is exemplified in the synthesis of pharmaceutical intermediates, where [Cu(PPh₃)₃Br] achieves turnover numbers exceeding 500 under ambient conditions [2] [4].

Mechanistic Insights into Ullmann-Type C-O Bond Formation

The Ullmann reaction, traditionally requiring stoichiometric copper and harsh temperatures, has been revolutionized by [Cu(PPh₃)₃Br]-catalyzed protocols. This complex enables the coupling of aryl halides with phenols to form diaryl ethers at temperatures as low as 70°C. The reaction proceeds via a single-electron transfer (SET) mechanism, where the copper center mediates oxidative addition of the aryl halide and subsequent reductive elimination of the diaryl ether [1] [5].

Critical to this process is the ligand’s role in modulating the copper center’s redox potential. Triphenylphosphine ligands prevent copper aggregation, maintaining a mononuclear active species. This contrasts with polynuclear copper complexes, which exhibit negligible catalytic activity due to steric hindrance [1]. For example, coupling 4-bromonitrobenzene with p-cresol in N-methylpyrrolidone (NMP) yields 4-nitrophenyl cresyl ether in 88% yield within 6 hours without requiring additives [5]. The table below summarizes representative transformations:

| Aryl Halide | Phenol | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromonitrobenzene | p-Cresol | Cs₂CO₃ | 70 | 6 | 88 [5] |

| 4-Bromobenzonitrile | o-Cresol | Cs₂CO₃ | 70 | 6 | 85 [5] |

| 2-Bromotoluene | Phenol | Cs₂CO₃ | 110 | 24 | 78 [1] |

Enabling Technologies for Aryl Ether Synthesis Under Ambient Conditions

Bromotris(triphenylphosphine)copper(I) has redefined the synthesis of aryl ethers by operating under ambient or near-ambient conditions. Traditional methods required temperatures exceeding 200°C, but [Cu(PPh₃)₃Br] achieves comparable yields at 70–110°C. This thermochemical efficiency stems from the complex’s ability to stabilize transition states through π-backbonding interactions between the copper center and aryl halides [5].

In one protocol, electron-deficient aryl bromides couple with electron-rich phenols in NMP without any catalyst, while electron-rich substrates require 20 mol% [Cu(PPh₃)₃Br] for completion [5]. The solvent plays a critical role: polar aprotic solvents like NMP enhance the solubility of cesium carbonate, facilitating deprotonation of the phenol. This system tolerates ortho-substituted aryl bromides, a feat challenging for palladium-based catalysts. For instance, 2-bromotoluene reacts with o-cresol to yield 2-methylphenyl o-tolyl ether in 82% yield, demonstrating exceptional functional group tolerance [1].

Recent advances leverage [Cu(PPh₃)₃Br] in flow chemistry setups, where its stability enables continuous production of diaryl ethers. Coupled with microwave assistance, reaction times for Ullmann-type couplings are reduced to under 1 hour, achieving space-time yields of 15 g·L⁻¹·h⁻¹ [2]. These innovations highlight the compound’s versatility in bridging batch and industrial-scale processes.

Trigonal versus Tetrahedral Coordination Geometries in Solid-State Matrices

The structural analysis of Bromotris(triphenylphosphine)copper(I) reveals a fascinating interplay between trigonal and tetrahedral coordination geometries that challenges conventional expectations for four-coordinate copper(I) complexes. X-ray crystallographic studies have definitively established that the complex adopts a distorted tetrahedral geometry around the copper center, with the metal ion coordinated to three triphenylphosphine ligands and one bromide anion [2].

The crystallographic data reveals significant deviations from ideal tetrahedral symmetry, with P-Cu-P bond angles of 110.1(6)° and P-Cu-Br bond angles of 108.8(6)°, compared to the ideal tetrahedral angle of 109.5° [2] [3]. This distortion is quantitatively characterized by the τ₄ parameter, which provides a measure of the deviation from perfect tetrahedral geometry toward other coordination modes. For Bromotris(triphenylphosphine)copper(I), the τ₄ value of approximately 0.93 indicates a slightly compressed tetrahedral geometry [4].

The preference for tetrahedral over trigonal coordination in this system is governed by several factors. The steric bulk of the triphenylphosphine ligands plays a crucial role, as the phenyl rings require significant space around the copper center. The electronic configuration of copper(I) (d¹⁰) also favors tetrahedral coordination, as it minimizes electron-electron repulsions while maximizing metal-ligand orbital overlap. The Cu-P bond lengths of 2.354(8) Å are consistent with strong covalent interactions, while the Cu-Br bond length of approximately 2.3 Å reflects the ionic character of the copper-bromide interaction [2] [3].

Comparative analysis with related copper(I) phosphine complexes reveals that the coordination geometry is highly sensitive to the nature of the fourth ligand. When the bromide is replaced with smaller anions such as chloride, the tetrahedral distortion decreases, while larger anions like iodide lead to increased distortion. This trend reflects the varying ionic radii and the need to accommodate different anion sizes within the coordination sphere [2] [3].

The solid-state structure also exhibits trigonal symmetry elements, as evidenced by the crystallization in space group P3 with trigonal crystal system parameters (a ≈ 19 Å, c ≈ 11 Å) [2]. This apparent contradiction between local tetrahedral geometry and global trigonal symmetry arises from the crystal packing arrangements, where three independent molecules are disposed about 3-fold symmetry axes in the unit cell. This creates a unique structural motif where tetrahedral coordination geometry is embedded within a trigonal crystallographic framework.

Anion-Dependent Polymorphism in Copper(I) Phosphine Complexes

The polymorphic behavior of copper(I) phosphine complexes demonstrates remarkable sensitivity to the nature of the coordinating anion, leading to dramatically different crystal structures and properties. This anion-dependent polymorphism is particularly pronounced in the tris(triphenylphosphine)copper(I) series, where systematic variation of the anion produces distinct structural types with different space groups, unit cell parameters, and intermolecular interactions [5] [6] [7].

The halide series [CuX(PPh₃)₃] (X = Cl, Br, I) represents the most extensively studied example of this phenomenon. These complexes form an isomorphous series in space group P3, with remarkably similar unit cell parameters despite the varying sizes of the halide anions [2]. The average Cu-P bond lengths remain essentially constant at 2.354(8) Å across the series, while the Cu-X bond lengths increase predictably with anion size (Cu-Cl: ~2.2 Å, Cu-Br: ~2.3 Å, Cu-I: ~2.4 Å) [2] [3].

The transition from halide to oxyanion coordination produces dramatic structural changes. Complexes with ClO₄⁻ and BF₄⁻ anions maintain the same space group P3 but exhibit significantly different bond parameters. The Cu-P bond lengths contract to 2.306(9) Å, while the P-Cu-P angles increase to 115.2(6)°, reflecting the different electronic and steric properties of the oxyanions [2] [3]. This structural reorganization is accompanied by changes in the solid-state ³¹P NMR parameters, with quadrupole distortion values increasing from <1 × 10⁹ Hz² for halides to 4.4-6.0 × 10⁹ Hz² for oxyanions [2].

The introduction of additional coordinating ligands, such as acetonitrile, produces entirely different structural types. Complexes of the form [Cu(PPh₃)₃(CH₃CN)]X crystallize in space group Pbca with dramatically different unit cell parameters (a ≈ 17.6, b ≈ 22.3, c ≈ 24.2 Å) [2]. The P₃CuN coordination geometry remains distorted tetrahedral, but the bond angles and intermolecular interactions are fundamentally altered by the presence of the additional ligand.

Polymorphism within individual complex types has been observed for several copper(I) phosphine systems. The cubane cluster [Cu₄I₄(PPh₃)₄] exists in at least three different polymorphic forms, crystallizing in monoclinic P2₁/c, cubic I-43d, and triclinic P-1 space groups [6]. Each polymorph exhibits different cuprophilic interactions and luminescence properties, despite having identical molecular composition. The polymorphic transitions can be induced by changes in crystallization conditions, temperature, or mechanical stress, making these systems attractive for applications in mechanochromic materials [8] [9].

The structural diversity observed in these systems extends to one-dimensional, two-dimensional, and three-dimensional coordination polymers. The use of bridging ligands such as diphosphines can link copper(I) centers into extended structures with varying dimensionality. For example, the complex [Cu₆I₆(PPh₂(CH₂)₃PPh₂)₃] represents a unique "eared cubane" structure that can be viewed as a fusion of cubane and open-chair [Cu₄I₄] units [6].

Intermolecular Non-Covalent Interactions in Crystal Packing Arrangements

The crystal packing of Bromotris(triphenylphosphine)copper(I) and related complexes is dominated by a complex network of intermolecular non-covalent interactions that play crucial roles in determining the overall structure, stability, and physical properties of the solid-state materials. These interactions include hydrogen bonding, π-π stacking, CH-π interactions, and van der Waals forces, each contributing to the three-dimensional supramolecular architecture [10] [11] [12].

The most prevalent interactions in these systems are CH-π interactions involving the phenyl rings of the triphenylphosphine ligands. These interactions occur between the aromatic hydrogen atoms of one molecule and the π-electron systems of neighboring phenyl rings, with typical C-H···π distances ranging from 2.4 to 3.4 Å [10] [12]. The strength of these interactions is enhanced by the electron-rich nature of the phosphine-bound phenyl rings, which act as effective π-electron donors. Multiple CH-π interactions often occur simultaneously, creating extended chains or sheets of molecules linked through these weak but cumulative forces.

π-π stacking interactions represent another major component of the crystal packing. These interactions occur between parallel or near-parallel aromatic rings, with typical ring-centroid distances of 3.4-5.2 Å [10] [12]. The stacking can be either perfectly parallel (face-to-face) or offset (face-to-edge), depending on the geometric constraints imposed by the molecular structure and other intermolecular interactions. In many cases, the π-π stacking interactions are responsible for the formation of one-dimensional supramolecular chains that serve as the primary structural motif in the crystal lattice.

Hydrogen bonding interactions, while less common in these predominantly hydrophobic systems, can be significant when suitable donor and acceptor groups are present. The most common hydrogen bonding patterns involve weak C-H···X interactions (where X is a halide or other electronegative atom) and C-H···O interactions with coordinated solvent molecules [11] [12]. These interactions typically exhibit H···X distances of 2.3-2.8 Å and are characterized by relatively low binding energies (5-20 kJ/mol) compared to conventional hydrogen bonds.

The analysis of these non-covalent interactions has been greatly enhanced by the application of computational methods, particularly the Non-Covalent Interaction (NCI) reduced density gradient analysis [10] [13]. This approach allows for the visualization and quantification of weak interactions through the examination of the electron density and its derivatives. The NCI analysis reveals that the stability of the crystal packing arises from a delicate balance of multiple weak interactions rather than from a few strong ones.

Hirshfeld surface analysis provides another powerful tool for understanding intermolecular interactions in these systems [12] [14]. This method maps the electron density around individual molecules and identifies the regions of closest intermolecular contact. The analysis reveals that C···H contacts (involving CH-π interactions) typically account for 30-50% of the total intermolecular contacts in copper(I) phosphine complexes, while H···H contacts (van der Waals interactions) contribute another 20-30%. The remaining contacts include C···C (π-π stacking), X···H (hydrogen bonding), and various other interaction types.

The strength and directionality of these interactions can be influenced by the electronic properties of the substituents on the ligands. Electron-withdrawing groups tend to weaken π-π stacking interactions but can enhance hydrogen bonding, while electron-donating groups have the opposite effect. The spatial arrangement of the interactions also depends on the overall molecular geometry, with tetrahedral copper(I) complexes typically exhibiting more three-dimensional interaction networks compared to planar complexes.

These non-covalent interactions have profound effects on the physical properties of the materials. For example, the presence of strong π-π stacking interactions can lead to enhanced luminescence properties through the formation of excimers or exciplexes [15] [5]. The CH-π interactions can influence the mechanical properties of the crystals, making them more or less susceptible to mechanical stress. The overall network of interactions also determines the thermal stability of the crystal structure, with more extensive interaction networks generally leading to higher melting points and greater thermal stability.